ビタミンK3-d8

概要

説明

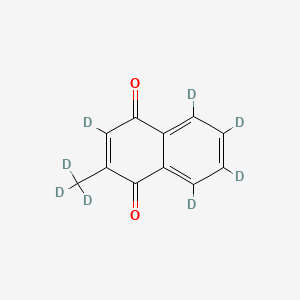

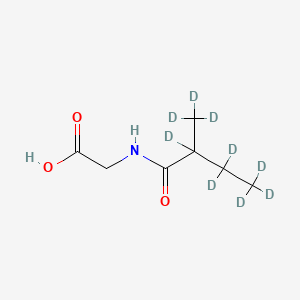

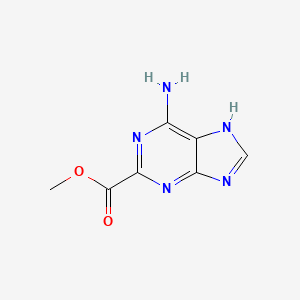

2-Methyl-1,4-naphthoquinone-d8, also known as menadione-d8, is a deuterated analog of 2-Methyl-1,4-naphthoquinone. This compound belongs to the naphthoquinone family, which is characterized by a quinone structure fused with a naphthalene ring. Menadione-d8 is primarily used as an internal standard in analytical chemistry for the quantification of vitamin K3 in various matrices .

科学的研究の応用

2-Methyl-1,4-naphthoquinone-d8 is widely used in scientific research due to its unique properties:

作用機序

Target of Action

Vitamin K3-d8, also known as 2-Methyl-1,4-naphthoquinone-d8, primarily targets proteins in the body that require gamma-carboxylation for their function . This process is crucial for the activity of several key proteins, including those involved in blood coagulation .

Mode of Action

Vitamin K3-d8 acts as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins . This modification enables these proteins to bind calcium ions, which is essential for their function . Vitamin K3-d8 is converted into menaquinone in the liver, a form of Vitamin K2, which is then used in the body .

Biochemical Pathways

Vitamin K3-d8 is involved in several biochemical pathways. It plays a major role in the coagulation cascade, where it assists in the gamma-carboxylation of clotting factors, enabling them to bind calcium ions and become activated . This process is crucial for normal blood clotting. Additionally, Vitamin K3-d8 may also play a role in the modulation of the calcification of connective tissues .

Pharmacokinetics

The absorption of Vitamin K3-d8 requires intact pancreatic and biliary function and fat absorptive mechanisms . Once absorbed, it is incorporated into chylomicrons, facilitating its absorption into the intestinal lymphatics and portal circulation for transport to the liver . In the liver, it is repackaged into very low-density lipoprotein (VLDL) and circulates in small quantities bound to lipoprotein .

Result of Action

The primary known function of Vitamin K3-d8 is to assist in the normal clotting of blood . By acting as a cofactor in the gamma-carboxylation of certain proteins, it enables these proteins to bind calcium ions, which is necessary for their activation . This process is crucial for the normal clotting of blood. High doses of vitamin k3-d8 have been associated with hemolytic anemia and liver toxicity .

Action Environment

The action of Vitamin K3-d8 can be influenced by various environmental factors. For instance, its absorption is dependent on the presence of dietary fat, as well as the proper functioning of the pancreas and liver . Furthermore, the efficacy and stability of Vitamin K3-d8 may be affected by factors such as pH, temperature, and the presence of other substances in the environment .

生化学分析

Biochemical Properties

The compound plays a key role in various biochemical reactions. It is involved in the maturation of proteins that play different roles, encompassing in particular the modulation of the calcification of connective tissues . It can also act as a cofactor for some plasma proteins, thereby affecting immune and inflammatory responses particularly mediated by T cells .

Cellular Effects

“2-Methyl-1,4-naphthoquinone-d8” has significant effects on various types of cells and cellular processes. It can inhibit cell growth by promoting apoptosis and autophagy . Low levels of “2-Methyl-1,4-naphthoquinone-d8” have been associated with inflammatory diseases and some types of cancer .

Molecular Mechanism

The molecular mechanism of “2-Methyl-1,4-naphthoquinone-d8” involves its interaction with biomolecules and changes in gene expression. It serves as a cofactor for the conversion of peptide-bound glutamate to γ-carboxyglutamate in vitamin K-dependent proteins . This process is driven by the vitamin K cycle facilitated by γ-carboxyglutamyl carboxylase, vitamin K epoxide reductase, and ferroptosis suppressor protein-1 .

Temporal Effects in Laboratory Settings

It is known that the compound is a prothrombogenic compound and is used as a model quinone in cell culture investigations .

Metabolic Pathways

“2-Methyl-1,4-naphthoquinone-d8” is involved in the vitamin K cycle, a metabolic pathway that maintains sufficient levels for activating vitamin K-dependent proteins . This process involves the conversion of vitamin K1 to vitamin K hydroquinone, either by the dithiol-dependent vitamin K-epoxide reductase or by NAD(P)H dehydrogenase quinone 1 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-naphthoquinone-d8 typically involves the deuteration of 2-Methyl-1,4-naphthoquinone. One common method is the demethylation of 2-methyl-1,4-dimethoxynaphthalene followed by deuteration . Another approach involves the methylation of 1,4-naphthoquinone with deuterated methyl iodide .

Industrial Production Methods

Industrial production of 2-Methyl-1,4-naphthoquinone-d8 often employs the oxidation of 2-methylnaphthalene using chromium trioxide in acetic acid or sulfuric acid. This method yields the desired product with a purity suitable for industrial applications .

化学反応の分析

Types of Reactions

2-Methyl-1,4-naphthoquinone-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methyl-1,4-naphthoquinone epoxide.

Reduction: Reduction reactions yield 2-methyl-1,4-dihydroxynaphthalene.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthoquinone structure.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: 2-Methyl-1,4-naphthoquinone epoxide.

Reduction: 2-Methyl-1,4-dihydroxynaphthalene.

Substitution: Various substituted naphthoquinones depending on the nucleophile used.

類似化合物との比較

Similar Compounds

1,4-Naphthoquinone: The parent compound of the naphthoquinone family.

2-Methyl-1,4-naphthoquinone: The non-deuterated analog of menadione-d8.

Juglone: A naturally occurring naphthoquinone with similar oxidative properties.

Plumbagin: Another natural naphthoquinone known for its cytotoxic effects.

Uniqueness

2-Methyl-1,4-naphthoquinone-d8 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Its stable isotopic composition allows for precise quantification of vitamin K3 in complex biological matrices .

特性

IUPAC Name |

2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVAVZPDRWSRRC-JGUCLWPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703033 | |

| Record name | Menadione-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478171-80-1 | |

| Record name | 3-(Methyl-d3)-1,4-naphthalenedione-2,5,6,7,8-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478171-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadione-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menadione-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: Why is Vitamin K3-d8 used in the research instead of regular Vitamin K3?

A1: Vitamin K3-d8 is a deuterated form of Vitamin K3, meaning it has heavier isotopes of hydrogen. This difference allows it to be distinguished from naturally occurring Vitamin K3 during mass spectrometry analysis. The abstract states that the researchers used Vitamin K3-d8 as an internal standard []. Internal standards are crucial for accurate quantification in analytical chemistry, correcting for variations in sample preparation and instrument response.

Q2: What type of mass spectrometry was used to analyze Vitamin K3-d8 and other Vitamin K forms?

A2: The researchers used a triple quadrupole mass spectrometer operating in positive electrospray ionization mode []. This technique is commonly employed for quantifying small molecules in complex mixtures like serum.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)

![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)